N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene core structure, which is functionalized with hydroxy and dioxo groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 1-aminoanthraquinone with ethanediamide under controlled conditions. The reaction is carried out in an organic solvent such as acetone, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred and heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems
Eigenschaften
CAS-Nummer |
92573-31-4 |
---|---|
Molekularformel |
C16H10N2O5 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
N'-(4-hydroxy-9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C16H10N2O5/c17-15(22)16(23)18-9-5-6-10(19)12-11(9)13(20)7-3-1-2-4-8(7)14(12)21/h1-6,19H,(H2,17,22)(H,18,23) |
InChI-Schlüssel |
PUZJCVINZSRUQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.